molecular formula C14H16N2O2 B12348967 2(1H)-Quinolinone, 4-(4-morpholinylmethyl)-

2(1H)-Quinolinone, 4-(4-morpholinylmethyl)-

Cat. No.: B12348967
M. Wt: 244.29 g/mol
InChI Key: BVDFRPYLXNBITO-UHFFFAOYSA-N
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Description

4-Morpholin-4-ylmethyl-1H-quinolin-2-one is a chemical compound with the molecular formula C14H16N2O2 and a molecular weight of 244.29 g/mol It is known for its unique structure, which combines a quinoline core with a morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Morpholin-4-ylmethyl-1H-quinolin-2-one typically involves the reaction of 2-chloroquinoline with morpholine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

Industrial production methods for 4-Morpholin-4-ylmethyl-1H-quinolin-2-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-Morpholin-4-ylmethyl-1H-quinolin-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Morpholin-4-ylmethyl-1H-quinolin-2-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Morpholin-4-ylmethyl-1H-quinolin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Morpholin-4-ylmethyl-1H-quinolin-2-one is unique due to the presence of both the morpholine moiety and the carbonyl group at the 2-position of the quinoline core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

4-(morpholin-4-ylmethyl)-4aH-quinolin-2-one

InChI

InChI=1S/C14H16N2O2/c17-14-9-11(10-16-5-7-18-8-6-16)12-3-1-2-4-13(12)15-14/h1-4,9,12H,5-8,10H2

InChI Key

BVDFRPYLXNBITO-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC2=CC(=O)N=C3C2C=CC=C3

Origin of Product

United States

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